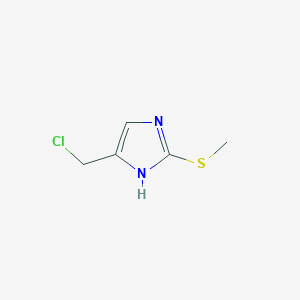

5-(Chloromethyl)-2-(methylthio)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylsulfanyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-9-5-7-3-4(2-6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAVWXMOOWIYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696193 | |

| Record name | 5-(Chloromethyl)-2-(methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-27-5 | |

| Record name | 5-(Chloromethyl)-2-(methylsulfanyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Chloromethyl 2 Methylthio 1h Imidazole

Classical Multi-Step Synthetic Approaches

Traditional syntheses of 5-(chloromethyl)-2-(methylthio)-1H-imidazole typically involve a linear sequence of reactions to build and functionalize the imidazole (B134444) ring. These methods offer reliability and are well-documented in the chemical literature for analogous structures.

The foundational step in the synthesis is the construction of the imidazole ring itself. Several named reactions are cornerstones of imidazole synthesis. The Debus synthesis, first reported in 1858, utilizes glyoxal (B1671930), formaldehyde (B43269), and ammonia (B1221849) to produce the parent imidazole. pharmaguideline.com While historically significant, this method's low yield for C-substituted imidazoles has led to the development of more efficient alternatives. researchgate.net

The Radiszewski synthesis offers a more versatile approach, involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. pharmaguideline.comresearchgate.net This method allows for the introduction of various substituents onto the imidazole core. For the synthesis of a precursor to the target molecule, a strategy could involve the reaction of an appropriate α-dicarbonyl compound with an aldehyde and a source of ammonia to form a 2-substituted imidazole.

Another relevant classical approach is the Marckwald synthesis, which is particularly useful for preparing 2-mercaptoimidazoles. pharmaguideline.comresearchgate.net This method involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate (B1210189). The resulting 2-thiol substituted imidazole can then serve as a key intermediate for the introduction of the methylthio group. researchgate.net

Once the imidazole ring, or a suitable precursor, is formed, the next critical step is the introduction of the 2-methylthio group. A common and effective strategy begins with a 2-mercaptoimidazole (B184291) or its tautomeric form, imidazole-2-thione. This intermediate can be readily S-alkylated using a methylating agent.

A typical procedure involves the reaction of the imidazole-2-thione with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. sapub.org For example, the reaction of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thione with dimethyl sulphate in the presence of sodium methoxide (B1231860) yields the corresponding 2-(methylthio) derivative. sapub.org This S-methylation is generally a high-yielding and straightforward transformation.

The following table summarizes common methylating agents used for the S-methylation of imidazole-2-thiones:

| Methylating Agent | Base | Solvent | Reference |

| Methyl Iodide | Not specified | Not specified | sapub.org |

| Dimethyl Sulfate | Sodium Methoxide | Not specified | sapub.org |

| Benzyl Chloride (for S-benzylation) | Triethylamine (TEA) | Ethanol | sapub.org |

The final key functionalization in the classical synthesis is the introduction of the chloromethyl group at the C5 position of the 2-(methylthio)-1H-imidazole core. This is typically achieved through a two-step process: hydroxymethylation followed by chlorination.

First, a hydroxymethyl group is introduced at the C5 position. This can be accomplished through various methods, such as the reaction of the imidazole with formaldehyde. A more controlled approach involves the preparation of a 5-formyl-imidazole derivative, which is then reduced to the corresponding alcohol. For instance, 5-hydroxymethyl-1-methyl-2-thio-imidazole can be prepared from dihydroxyacetone. psu.edu The reduction of a 5-formyl-imidazole to a 5-hydroxymethyl-imidazole can be achieved using a reducing agent like lithium aluminum hydride. chemicalbook.com

Once the 5-(hydroxymethyl)-2-(methylthio)-1H-imidazole is obtained, the final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in organic synthesis and is often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.comprepchem.com The reaction of the alcohol with thionyl chloride typically proceeds readily to afford the desired 5-(chloromethyl) derivative. chemicalbook.comchemicalbook.com

A representative reaction for this chlorination step is the treatment of (1-methyl-1H-imidazol-5-yl)methanol with thionyl chloride to yield 5-chloromethyl-1-methyl-1H-imidazole hydrochloride. chemicalbook.com

Modern and Optimized Synthetic Pathways

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern approaches often aim to reduce the number of synthetic steps, improve yields, and utilize catalytic systems.

Convergent and one-pot syntheses offer significant advantages over traditional linear approaches by combining multiple reaction steps into a single operation, thereby saving time, reagents, and reducing waste. researchgate.net Multi-component reactions (MCRs) are particularly powerful in this regard for the synthesis of highly substituted imidazoles. isca.menih.gov

For the synthesis of polysubstituted imidazoles, a common one-pot approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). isca.me While a direct one-pot synthesis of this compound is not explicitly detailed, the principles of MCRs could be adapted. For example, a one-pot synthesis of 3-substituted 5-chloromethylisoxazoles has been reported from aldoximes and 2,3-dichloro-1-propene, showcasing the potential for incorporating chloroalkyl moieties in a single step. researchgate.net

The following table provides examples of components used in one-pot syntheses of substituted imidazoles:

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Reference |

| Benzil | Aldehyde | Ammonium Acetate | - | p-Toluenesulfonic acid (PTSA) | isca.me |

| Benzil | Aldehyde | Ammonium Acetate | Aniline | p-Toluenesulfonic acid (PTSA) | isca.me |

| Benzil | Aldehyde | Ammonium Acetate | - | Sulfated Polyborate | tandfonline.com |

The use of catalysts has revolutionized the synthesis of imidazoles, enabling milder reaction conditions, higher yields, and improved selectivity. researchgate.net Both homogeneous and heterogeneous catalysts have been employed effectively.

Various catalysts have been reported for the one-pot synthesis of tri- and tetrasubstituted imidazoles, including sulfated polyborate, p-toluenesulfonic acid, and various zeolites like ZSM-11. isca.menih.govtandfonline.com These catalysts facilitate the key condensation and cyclization steps in imidazole formation. For instance, ZSM-11 zeolite has been shown to be a reusable and efficient catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis and functionalization of imidazoles. acs.orgacs.org For example, a palladium-catalyzed decarboxylative addition and cyclization reaction sequence of carboxylic acids and aliphatic nitriles provides a novel method for the rapid assembly of multiply substituted imidazoles in one pot. acs.orgacs.org

The table below highlights some of the catalysts used in modern imidazole synthesis:

| Catalyst | Reaction Type | Advantages | Reference |

| Sulfated Polyborate | One-pot synthesis of polysubstituted imidazoles | Reusable, mild conditions, high yields | tandfonline.com |

| ZSM-11 Zeolite | One-pot synthesis of tetrasubstituted imidazoles | Reusable, solvent-free conditions | nih.gov |

| Palladium Complexes | Decarboxylative addition/cyclization | High step economy, good functional group compatibility | acs.orgacs.org |

| p-Toluenesulfonic acid (PTSA) | Multi-component condensation | Inexpensive, mild conditions | isca.me |

Principles of Green Chemistry in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by adhering to the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes. Key considerations include the use of less hazardous chemical syntheses, designing safer chemicals, and employing energy-efficient processes.

In the context of imidazole synthesis, green chemistry can be implemented through several approaches:

Solvent-Free Reactions: Performing reactions without a solvent, or using greener solvents like water or ethanol, can drastically reduce volatile organic compound (VOC) emissions and simplify product isolation. Techniques such as grinding and microwave-assisted synthesis often facilitate solvent-free conditions. google.comderpharmachemica.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, improve yields, and enhance product selectivity, often under solvent-free conditions. researchgate.netnih.gov This method is a prime example of energy efficiency in chemical synthesis.

Catalysis: The use of catalysts, particularly reusable and non-toxic ones, is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher atom economy. For instance, the use of biocatalysts or supported metal nanoparticles can offer environmentally benign alternatives to traditional reagents. nih.govresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation at the source.

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader goal is to utilize renewable starting materials whenever feasible.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Precursor Reactants and Reagent Systems for Synthesis

The synthesis of this compound is not a single-step process and involves the careful selection of precursors and reagents. A plausible synthetic strategy can be devised in a few key stages, starting from the formation of a 2-mercaptoimidazole core, followed by methylation of the thiol group and subsequent chlorination of a hydroxymethyl group.

Stage 1: Synthesis of the 2-Mercaptoimidazole Precursor

The initial step typically involves the synthesis of a 2-mercaptoimidazole derivative. A common method is the reaction of an appropriate aminoacetaldehyde derivative with a thiocyanate salt in an acidic medium. chemicalbook.com For instance, aminoacetaldehyde dimethyl acetal (B89532) can react with potassium thiocyanate in the presence of hydrochloric acid to form 2-mercaptoimidazole. chemicalbook.com Another approach involves the fusion of a diaryl benzoin (B196080) with thiourea (B124793) at high temperatures. tandfonline.com

Stage 2: Methylation of the Thiol Group

Once the 2-mercaptoimidazole is formed, the next step is the S-methylation to introduce the methylthio group. This is typically achieved by reacting the 2-mercaptoimidazole with a methylating agent such as methyl iodide in the presence of a base. nih.gov

Stage 3: Introduction of the Chloromethyl Group

The final key transformation is the introduction of the chloromethyl group at the 5-position. A common and effective method for this is the chlorination of a corresponding 5-(hydroxymethyl)imidazole derivative. The synthesis of the hydroxymethyl precursor can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester. google.com The subsequent chlorination of the 5-hydroxymethyl group can be carried out using a chlorinating agent like thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group with a chlorine atom.

A summary of potential precursor reactants and reagents is presented in the table below.

| Reaction Stage | Precursor Reactants | Reagent Systems |

| Formation of 2-Mercaptoimidazole Core | Aminoacetaldehyde dimethyl acetal, Diaryl benzoin | Potassium thiocyanate/Hydrochloric acid, Thiourea |

| S-Methylation | 2-Mercaptoimidazole derivative | Methyl iodide/Base |

| Formation of 5-(Hydroxymethyl)imidazole | 5-Carbethoxyimidazole derivative | Reducing agents (e.g., Lithium aluminum hydride) |

| Chlorination | 5-(Hydroxymethyl)-2-(methylthio)-1H-imidazole | Thionyl chloride (SOCl₂) |

Advanced Techniques for Isolation and Purification of Synthetic Intermediates

The isolation and purification of the synthetic intermediates and the final product, this compound, are crucial for obtaining a high-purity compound. Several advanced techniques can be employed for this purpose.

Crystallization: Crystallization is a fundamental technique for purifying solid compounds. For imidazole derivatives, crystallization from appropriate solvents such as ethanol, methanol, or toluene (B28343) can effectively remove impurities. google.com In some cases, the desired regioisomer can be selectively precipitated by forming a salt with a strong acid. google.com

Chromatography: Chromatographic techniques are powerful tools for separating complex mixtures.

Column Chromatography: This is a widely used method for the purification of organic compounds. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of solvents like ethyl acetate and petroleum ether can be used as the mobile phase. nih.gov

Ion-Exchange Chromatography: This technique is particularly useful for separating ionizable compounds like imidazoles. It can be employed to purify intermediates or the final product by exploiting their acidic or basic properties. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This method offers excellent separation efficiency and is suitable for isolating small to moderate quantities of the desired compound.

Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification method. This is particularly relevant if any of the precursors or byproducts are liquids with different boiling points.

The choice of purification method depends on the physical and chemical properties of the compound being purified, the nature of the impurities, and the desired level of purity. A combination of these techniques is often necessary to achieve the required specifications for the final product.

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Methylthio 1h Imidazole

Reactions Involving the Chloromethyl Moiety at C5

The chloromethyl group at the C5 position of the imidazole (B134444) ring is a primary site of reactivity, readily participating in nucleophilic substitution and derivatization reactions. This reactivity is attributed to the good leaving group nature of the chloride ion and the electrophilic character of the adjacent carbon atom.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanistic Pathways)

The chloromethyl group of 5-(chloromethyl)-2-(methylthio)-1H-imidazole is susceptible to nucleophilic attack, which can proceed through either an SN1 or SN2 mechanism. The pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. In general, the primary nature of the carbon bearing the chlorine atom favors the SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration. However, the potential for stabilization of a carbocation intermediate by the adjacent imidazole ring could allow for an SN1 pathway under certain conditions.

Derivatization Reactions with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

A wide range of derivatives can be synthesized by reacting this compound with various heteroatom nucleophiles. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)-2-(methylthio)-1H-imidazole derivatives. These reactions typically proceed under basic conditions to neutralize the liberated hydrochloric acid. For instance, chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide has been shown to result in a chlorine atom that readily undergoes nucleophilic substitution with primary or secondary amines researchgate.net.

Alcohols: Alkoxides or alcohols under basic conditions can displace the chloride to form 5-(alkoxymethyl)-2-(methylthio)-1H-imidazoles.

Thiols: Thiolates are excellent nucleophiles and react readily with the chloromethyl group to yield 5-(thioalkoxymethyl)-2-(methylthio)-1H-imidazoles.

The following table summarizes representative derivatization reactions:

| Nucleophile | Reagent Example | Product Class |

| Amine | R¹R²NH | 5-(Alkylaminomethyl)-2-(methylthio)-1H-imidazole |

| Alcohol | R-OH / Base | 5-(Alkoxymethyl)-2-(methylthio)-1H-imidazole |

| Thiol | R-SH / Base | 5-(Thioalkoxymethyl)-2-(methylthio)-1H-imidazole |

Formation of Quaternary Imidazolium Salts and Other Activated Species

The chloromethyl group can also be involved in the formation of quaternary ammonium (B1175870) salts when reacted with tertiary amines. This quaternization reaction introduces a permanent positive charge, which can significantly alter the molecule's physical and biological properties google.com.

Reactivity at the Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are also key centers of reactivity, participating in alkylation, acylation, and influencing the tautomeric equilibrium of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: In the presence of a base, the imidazole nitrogen can be deprotonated to form an imidazolate anion, which is a potent nucleophile. This anion can then react with alkylating agents. Regioselectivity can be an issue in N-alkylation, as either of the two ring nitrogens can be alkylated. Studies on similar imidazole systems have shown that the regioselectivity of N-alkylation can be influenced by the nature of the alkylating agent, the base, and the solvent used derpharmachemica.comnih.gov. For instance, N-alkylation of imidazole and its derivatives has been carried out to produce compounds with antibacterial activity beilstein-journals.org.

N-Acylation: The imidazole nitrogens can also be acylated using acylating agents such as acyl chlorides or anhydrides. N-acyl imidazoles are known to be reactive intermediates in various chemical and biological processes nih.gov. The acylation can be selective for one of the nitrogen atoms, and the resulting N-acyl imidazole can be used in further synthetic transformations.

Tautomerism of the Imidazole Ring and Its Influence on Reactivity

This compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. These tautomers are typically in rapid equilibrium.

The position of this equilibrium can be influenced by substituents on the ring and the surrounding environment (e.g., solvent polarity). The different electronic distribution in each tautomer can affect the reactivity of the molecule. For example, the nucleophilicity of the exocyclic nitrogen in a related benzimidazole-2-thione system is influenced by the tautomeric form semanticscholar.org. While specific studies on the tautomerism of this compound are not widely available, the general principles of imidazole tautomerism suggest that the relative stability of the tautomers will impact the regioselectivity of reactions such as N-alkylation.

Transformations of the Methylthio Group

The 2-methylthio group is a significant site of reactivity, susceptible to both oxidation at the sulfur atom and substitution or cleavage of the entire moiety.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone analogues, which are important compounds in medicinal chemistry. The oxidation level can be controlled by the choice of oxidizing agent and the stoichiometry of the reaction. organic-chemistry.orgresearchgate.net Common oxidants like hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) are frequently used. imist.maresearchgate.net

The initial oxidation of the sulfide (B99878) yields the methylsulfinyl (sulfoxide) derivative, 5-(chloromethyl)-2-(methylsulfinyl)-1H-imidazole. Further oxidation under more stringent conditions or with a stronger oxidizing agent produces the methylsulfonyl (sulfone) analogue, 5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole. organic-chemistry.org The synthesis of proton pump inhibitors like omeprazole and rabeprazole often involves the controlled oxidation of a thioether to a sulfoxide. imist.maresearchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) have been developed for the switchable synthesis of either sulfoxides or sulfones from sulfides, often by simply adjusting the amount of the reagent used. rsc.orgnih.gov

| Oxidizing Agent | Primary Product | Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Tantalum carbide, Niobium carbide) | Sulfoxide or Sulfone | Catalyst dependent | Niobium carbide favors sulfone formation, while tantalum carbide favors the sulfoxide. organic-chemistry.org |

| meta-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Stoichiometry dependent | Approximately one equivalent yields the sulfoxide; excess yields the sulfone. imist.ma |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Stoichiometry dependent, aqueous solvent | Allows for controllable and selective oxidation based on reagent loading. rsc.orgnih.gov |

| Potassium Permanganate (KMnO₄) | Sulfone | Often requires careful control to avoid over-oxidation | A strong oxidizing agent that typically leads to the sulfone. organic-chemistry.org |

The methylthio group can act as a leaving group in nucleophilic substitution reactions, or the C-S bond can be cleaved under specific conditions. mdpi.com Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed using reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and N-chlorosuccinimide (NCS). mdpi.comorganic-chemistry.org These reactions often proceed through halosulfonium intermediates. For instance, NFSI can mediate the selective cleavage of a methyl C(sp³)–S bond in aryl methylthioethers. organic-chemistry.org

The 2-position of the imidazole ring is also susceptible to nucleophilic attack, which can lead to the displacement of the methylthio group. This reactivity is a common pathway for the functionalization of 2-thioimidazoles and their derivatives. acs.org The reaction of 1-arylimidazolidine-2-thiones with methyl iodide to form 1-aryl-2-methylthio-imidazolines demonstrates the formation of this group via substitution, implying its potential to be displaced by other nucleophiles. nih.gov The cleavage of the C–S bond can also occur under strongly basic conditions. researchgate.net

| Reagent | Reaction Type | Typical Products |

|---|---|---|

| N-Bromosuccinimide (NBS) | C(sp³)–S Bond Cleavage | Disulfides or other substitution products. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) | C(sp³)–S Bond Cleavage | Disulfides or other substitution products. organic-chemistry.org |

| Strong Nucleophiles (e.g., R-NH₂) | Nucleophilic Substitution | 2-Amino-1H-imidazole derivatives. |

| Strong Bases (e.g., LDA) | C–S Bond Cleavage/Rearrangement | Ring-transformed products. researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (SEAr). globalresearchonline.netwikipedia.org The reaction typically occurs at the C4 or C5 positions, which have the highest electron density. globalresearchonline.netfirsthope.co.in In this compound, the C5 position is already substituted. The directing effects of the existing substituents—the electron-donating methylthio group at C2 and the electron-withdrawing chloromethyl group at C5—will influence the position of further substitution. The 2-methylthio group would be expected to activate the ring and direct incoming electrophiles, while the 5-chloromethyl group would deactivate it. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. uobabylon.edu.iq Nitration of imidazoles can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iqbibliotekanauki.pl Halogenation with reagents like bromine or iodine can also be performed to introduce halogen atoms onto the ring. uobabylon.edu.iq

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-(Chloromethyl)-2-(methylthio)-4-nitro-1H-imidazole. uobabylon.edu.iqbibliotekanauki.pl |

| Bromination | Br₂ / Solvent (e.g., CHCl₃) | 4-Bromo-5-(chloromethyl)-2-(methylthio)-1H-imidazole. uobabylon.edu.iq |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid. uobabylon.edu.iq |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | 4-Acyl-5-(chloromethyl)-2-(methylthio)-1H-imidazole. wikipedia.org |

Radical Reactions and Photochemical Transformations for Functionalization

The imidazole and thioether moieties can participate in radical and photochemical reactions, offering alternative pathways for functionalization. researchgate.net Sulfur-centered radicals, particularly thiyl radicals (RS•), are well-established reactive intermediates in organic synthesis and can be generated from thioethers. nih.gov These radicals can participate in various transformations, including addition to unsaturated bonds and cyclization reactions. nih.gov

Photochemical methods, such as those involving the excitation of electron donor-acceptor (EDA) complexes, can generate radical intermediates under mild conditions. researchgate.net While specific studies on this compound are not prevalent, it is plausible that this compound could undergo radical reactions. For example, radical-mediated C-H functionalization or transformations involving the chloromethyl group could be initiated photochemically or with radical initiators. The synthesis of some thioimidazole derivatives involves radical reactions, highlighting the compatibility of this heterocyclic system with radical chemistry. nih.gov

Strategic Applications of 5 Chloromethyl 2 Methylthio 1h Imidazole in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate in Heterocyclic Construction

5-(Chloromethyl)-2-(methylthio)-1H-imidazole possesses two key functional groups that suggest its potential as a versatile intermediate: the reactive chloromethyl group at the C5 position and the methylthio group at the C2 position. The chloromethyl moiety is a potent electrophile, making it highly susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents by reaction with nucleophiles such as amines, thiols, or carbanions. The imidazole (B134444) ring itself contains nucleophilic nitrogen atoms that can participate in cyclization reactions. This bifunctionality theoretically enables its use in constructing more complex heterocyclic systems. However, specific studies detailing its successful application as a versatile intermediate in broader heterocyclic construction are not prominently documented.

Building Block for Advanced Heterocyclic Scaffolds

The structure of this compound makes it a theoretical candidate for the synthesis of advanced heterocyclic scaffolds, including fused ring systems and complex carbon skeletons.

Construction of Fused Imidazole Ring Systems

The creation of fused imidazole rings, such as imidazo[4,5-c]pyridines or other related structures, often involves the annulation of a new ring onto a pre-existing imidazole core. nih.gov The chloromethyl group on this compound could serve as an anchor point for building such fused systems. For instance, an intramolecular cyclization reaction, following the substitution of the chloride with a suitable nucleophilic tether, could lead to the formation of a new ring fused to the imidazole core. Synthetic strategies for fused imidazoles often rely on intramolecular transformations. researchgate.net Despite this potential, specific, documented examples of using this compound for the construction of fused imidazole ring systems have not been identified in the surveyed scientific literature.

Incorporation into Diverse Carbon Skeleton Structures and Conjugates

The chloromethyl group provides a reactive handle for grafting the 2-(methylthio)-1H-imidazole moiety onto larger or more complex molecular architectures. Through nucleophilic substitution reactions, this compound could be linked to various carbon skeletons, polymers, or biological molecules to create novel conjugates. Imidazole derivatives are widely recognized as important building blocks in medicinal chemistry and materials science. lifechemicals.com While the potential for such applications exists due to the compound's reactive nature, dedicated research studies demonstrating the incorporation of this compound into diverse carbon skeletons or conjugates are not described in the available literature.

Precursor Role in the Synthesis of Functionally Active Molecules (Focus on Chemical Pathways)

The functional groups of this compound allow for further chemical modifications, positioning it as a potential precursor to molecules with specific functional activities.

Precursor to Sulfinyl and Sulfonyl Imidazole Derivatives

The methylthio (-SCH₃) group at the C2 position is susceptible to oxidation. Standard oxidation reagents could convert the sulfide (B99878) first into a sulfoxide (B87167) (sulfinyl) and then into a sulfone (sulfonyl) derivative. These transformations would significantly alter the electronic properties and steric profile of the molecule. Sulfone and sulfonamide groups are prevalent in pharmacologically active compounds. While the chemical pathway is straightforward in principle, published research specifically detailing the synthesis of sulfinyl and sulfonyl derivatives starting from this compound is not available.

Role in the Synthesis of Chiral Imidazole Compounds

The synthesis of chiral imidazole compounds is an area of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. This compound, being an achiral molecule, could potentially be used in the synthesis of chiral compounds through several routes. For example, it could react with a chiral nucleophile at the chloromethyl position to introduce a stereocenter. Alternatively, it could be incorporated into a larger molecule which then undergoes an enantioselective transformation. mit.edu However, a review of the literature did not yield any specific examples or established methodologies where this compound serves as a key precursor in the synthesis of chiral imidazole compounds.

Data Tables

Due to the lack of specific experimental data in the surveyed scientific literature for the reactions and applications of this compound, no data tables could be generated.

Methodologies for Functional Group Interconversion and Rearrangements Facilitated by the Compound

This compound is a versatile reagent in organic synthesis, primarily utilized for its capacity to introduce the 2-(methylthio)-1H-imidazol-5-yl)methyl moiety into a variety of molecular scaffolds. The reactivity of this compound is dominated by the chloromethyl group, which serves as a potent electrophile, enabling a range of functional group interconversions through nucleophilic substitution reactions.

The primary role of this compound in functional group interconversion is as an alkylating agent. The electron-rich imidazole ring, substituted with an electron-donating methylthio group, enhances the reactivity of the chloromethyl group towards nucleophilic attack. This allows for the facile conversion of various functional groups into derivatives containing the imidazole core.

Nucleophilic Substitution Reactions:

A predominant application of this compound is in the S-alkylation of thiols and N-alkylation of amines. These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, the reaction of this compound with a thiol-containing substrate proceeds via an SN2 mechanism to form a new carbon-sulfur bond. Similarly, its reaction with primary or secondary amines leads to the formation of the corresponding N-substituted products.

The general scheme for these transformations can be represented as follows:

S-Alkylation: R-SH + ClCH₂-(C₄H₄N₂S-CH₃) → R-S-CH₂-(C₄H₄N₂S-CH₃) + HCl

N-Alkylation: R₂NH + ClCH₂-(C₄H₄N₂S-CH₃) → R₂N-CH₂-(C₄H₄N₂S-CH₃) + HCl

These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

While direct evidence for this compound inducing rearrangements in other molecules is not extensively documented in readily available literature, its structural motifs are found in compounds that can undergo intramolecular rearrangements. For example, derivatives synthesized using this building block could be designed to undergo subsequent cyclization or rearrangement reactions, expanding its synthetic utility.

The reactivity of the chloromethyl group is analogous to that observed in similar heterocyclic systems, such as 2-(chloromethyl)-1H-benzimidazole, which readily reacts with a variety of nucleophiles including dithiocarbamates, pyrimidine-2-thiones, phenols, and aromatic and heterocyclic amines to yield the corresponding substituted products. sci-hub.se This parallel suggests a broad scope of potential functional group interconversions that can be facilitated by this compound.

Table 1: Examples of Functional Group Interconversions using Analagous Chloromethyl-Substituted Imidazoles

| Nucleophile | Functional Group Introduced | Product Type |

| R-SH (Thiol) | Thioether | S-Alkyl imidazole derivative |

| R₂NH (Amine) | Substituted Amine | N-Alkyl imidazole derivative |

| Ar-OH (Phenol) | Aryl Ether | O-Alkyl imidazole derivative |

| Dithiocarbamate | Dithiocarbamate ester | S-Alkyl imidazole derivative |

This table illustrates the expected reactivity based on analogous compounds.

Industrial Synthesis Applications and Process Chemistry Optimization

The industrial significance of this compound is intrinsically linked to its role as a key intermediate in the synthesis of high-value compounds, most notably active pharmaceutical ingredients (APIs). A prime example of its application is in the synthesis of Cimetidine, a histamine (B1213489) H₂-receptor antagonist widely used in the treatment of peptic ulcers. mdpi.com While the direct precursor to Cimetidine is often cited as 4-methyl-5-chloromethyl-imidazole, the underlying synthetic strategies and process chemistry are highly relevant to this compound due to their structural similarity and shared reactive moiety.

The industrial-scale synthesis of such chloromethylated imidazoles has been a subject of significant process chemistry optimization to ensure high yield, purity, and cost-effectiveness. Patents reveal that the direct chloromethylation of the imidazole ring is a viable and scalable method. thieme-connect.de

Key Industrial Synthesis Steps and Optimization Parameters:

The synthesis of the precursor, 4-methyl-5-chloromethyl-imidazole hydrochloride, provides a model for the industrial production of related compounds. The process typically involves the reaction of 4-methylimidazole (B133652) with formaldehyde (B43269) (or a formaldehyde oligomer) in the presence of an excess of hydrogen chloride. thieme-connect.de

Reaction Conditions and Optimization:

Reactants: 4-methylimidazole, formaldehyde (or paraformaldehyde/trioxane), and hydrogen chloride.

Solvent: Typically an aqueous solution of concentrated hydrochloric acid.

Temperature: The reaction is generally carried out at elevated temperatures, ranging from 25 to 160°C. thieme-connect.de

Pressure: The reaction can be performed in a closed system under pressure to manage the volatility of reactants and byproducts. thieme-connect.de

Molar Ratios: The molar ratio of the imidazole to formaldehyde is a critical parameter to control, with ratios of 1:1 to 1:1.5 being common. thieme-connect.de

Process Chemistry Optimization:

The optimization of this process focuses on several key aspects:

Selectivity: A significant challenge is to achieve selective chloromethylation at the desired position (C5) without interfering substitution at other positions on the imidazole ring (N1 or C2). thieme-connect.de The use of a strongly acidic medium, which might be expected to deactivate the ring through protonation, surprisingly allows for a smooth and selective reaction.

Yield and Purity: Optimization of reaction time, temperature, and reactant ratios is crucial for maximizing the yield of the desired product and minimizing the formation of impurities.

Work-up and Isolation: The product is typically isolated as the hydrochloride salt. The work-up procedure involves concentrating the reaction mixture and precipitating the product, which is then filtered and dried.

Application in API Synthesis (Cimetidine as an example):

The chloromethylated imidazole intermediate is a versatile building block for the synthesis of Cimetidine. The chloromethyl group is readily displaced by a sulfur nucleophile, which is a key step in constructing the side chain of the Cimetidine molecule. mdpi.com This underscores the industrial importance of having a robust and efficient process for the synthesis of compounds like this compound.

Table 2: Key Parameters in the Industrial Synthesis of a Chloromethylated Imidazole Precursor

| Parameter | Typical Range/Value | Significance for Optimization |

| Temperature | 25 - 160 °C | Affects reaction rate and selectivity. thieme-connect.de |

| Pressure | Atmospheric or elevated | Important for containment and reaction kinetics. thieme-connect.de |

| Solvent | Aqueous HCl | Provides acidic medium and dissolves reactants. |

| Reactant Ratio | Imidazole:Formaldehyde (1:1 to 1:1.5) | Controls stoichiometry and minimizes side reactions. thieme-connect.de |

| Product Form | Hydrochloride Salt | Facilitates isolation and purification. |

Theoretical and Computational Investigations of 5 Chloromethyl 2 Methylthio 1h Imidazole

Electronic Structure Analysis and Bonding Characteristics

The imidazole (B134444) ring is an aromatic heterocycle with six π-electrons. The nitrogen atoms and the sulfur atom of the methylthio group influence the electron distribution within the ring. The methylthio group at the 2-position is expected to be a π-donor, increasing the electron density in the imidazole ring. Conversely, the chloromethyl group at the 5-position is an electron-withdrawing group due to the electronegativity of the chlorine atom. This push-pull electronic effect would likely result in a polarized molecule.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich imidazole ring and the sulfur atom, indicating susceptibility to electrophilic attack. The LUMO is expected to be distributed over the imidazole ring and the chloromethyl group, suggesting a propensity for nucleophilic attack, particularly at the carbon of the chloromethyl group.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom and to understand the nature of the bonding interactions, including hyperconjugative effects.

Table 1: Predicted General Atomic Charges and Hybridization

| Atom/Group | Predicted Partial Charge | Hybridization |

| Imidazole Ring | Polarized | sp² |

| N1-H | Acidic proton | sp² |

| C2-S | Polar covalent | sp² (C), sp³ (S) |

| S-CH₃ | Covalent | sp³ |

| C5-CH₂Cl | Electron deficient C | sp² (C5), sp³ (CH₂) |

| C-Cl | Polar covalent | sp³ |

Conformational Analysis and Molecular Dynamics Studies

The conformational flexibility of 5-(chloromethyl)-2-(methylthio)-1H-imidazole primarily arises from the rotation around the single bonds associated with the methylthio and chloromethyl substituents.

Rotation around the C2-S bond: This rotation would alter the orientation of the methyl group relative to the imidazole ring.

Rotation around the S-C (methyl) bond: This rotation would change the position of the hydrogen atoms of the methyl group.

Rotation around the C5-C (chloromethyl) bond: This rotation would change the orientation of the chlorine atom with respect to the imidazole ring.

A potential energy surface scan for the rotation around these bonds can be performed using computational methods to identify the most stable conformers and the energy barriers between them. The results would indicate the preferred spatial arrangement of the substituents.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of the molecule over time at a given temperature. asianpubs.org MD simulations would reveal the accessible conformations and the frequency of transitions between them, offering insights into the molecule's behavior in a solution or biological environment. nih.gov These simulations can help in understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating reaction energy profiles. For this compound, several reactions could be of interest.

A key transformation for this molecule is the nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, making the carbon atom of the chloromethyl group susceptible to attack by nucleophiles. Computational methods can be used to locate the transition state for an SN2 reaction, where a nucleophile attacks the carbon atom, and the chloride ion departs simultaneously. The geometry of the transition state would reveal the concerted nature of the bond-forming and bond-breaking processes.

Another potential reaction is the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone. The mechanism of this oxidation can also be studied computationally to determine the transition states and intermediates involved.

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR, MS Simulations)

Computational chemistry can predict various spectroscopic properties that are invaluable for the structural elucidation of molecules.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculated shifts, when compared with experimental data, can help in assigning the signals in the NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 12-14 | - |

| Imidazole CH | 7-8 | 115-140 |

| S-CH₃ | 2.5-3.0 | 15-20 |

| CH₂Cl | 4.5-5.0 | 40-50 |

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. researchgate.net This simulated spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretch, C=N stretch of the imidazole ring, and the C-Cl stretch. mdpi.com

Mass Spectrometry (MS): While direct simulation of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragments, the most likely fragmentation patterns can be predicted, which aids in the interpretation of the experimental mass spectrum.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity or biological activity. espublisher.comnih.gov For this compound, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).

If this compound is part of a series of related molecules with known reactivity or activity data, a QSRR/QSAR model can be developed. researchgate.netnih.gov For example, if the series of compounds has been tested for their antimicrobial activity, a QSAR model could be built to relate the calculated molecular descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The model would highlight which molecular properties are most important for the desired activity. nih.gov

Solvation Effects and Intermolecular Interactions in Reaction Environments

The chemical behavior, reactivity, and stability of this compound are profoundly influenced by its surrounding solvent environment. Theoretical and computational studies on analogous substituted imidazoles provide significant insights into the solvation effects and intermolecular interactions that govern the properties of this compound in various reaction media. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), often combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the COSMO-RS model, to simulate the behavior of the molecule in solution.

Solvation significantly impacts the electronic structure and conformational stability of imidazole derivatives. For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the dipole moment of the molecule is likely to increase, indicating a greater charge separation, which can affect its reactivity. The presence of both electron-withdrawing (chloromethyl) and electron-donating (methylthio) groups, in addition to the amphoteric nature of the imidazole ring, suggests a complex interplay of electronic effects that are modulated by the solvent's dielectric constant.

Intermolecular interactions, particularly hydrogen bonding, are paramount in defining the behavior of imidazole-containing compounds in solution. The 1H-imidazole moiety of this compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the other nitrogen atom). This dual capability allows for the formation of extensive hydrogen-bonding networks, either with solvent molecules or through self-association.

Computational models can predict the strength and geometry of these hydrogen bonds. For instance, in protic solvents like water or alcohols, strong hydrogen bonds are expected to form between the imidazole N-H and the solvent's oxygen or nitrogen atoms, and between the solvent's hydroxyl protons and the imidazole's nitrogen acceptor. These interactions can stabilize the molecule in solution and influence its tautomeric equilibrium. The relative stability of different tautomers can be strongly affected by the solvent, with explicit solvent molecules potentially altering the order of stability through direct hydrogen bonding.

The table below illustrates the theoretical impact of different solvent environments on key properties of a substituted imidazole, based on general principles derived from computational studies of analogous molecules.

| Solvent | Dielectric Constant (ε) | Predominant Intermolecular Interaction with Imidazole | Expected Effect on Dipole Moment | Potential Impact on Reactivity |

| Water | 78.4 | Strong Hydrogen Bonding (Donor & Acceptor) | Significant Increase | Stabilization of polar transition states; potential for proton transfer |

| Methanol | 32.7 | Hydrogen Bonding | Moderate Increase | Similar to water, but to a lesser extent |

| Acetonitrile | 37.5 | Dipole-Dipole Interactions | Moderate Increase | Favors reactions with polar intermediates |

| Dichloromethane | 8.9 | Weak Dipole-Dipole Interactions | Slight Increase | Reduced stabilization of charged species compared to polar solvents |

| Toluene (B28343) | 2.4 | van der Waals forces, π-π stacking | Minimal Change | Favors nonpolar reaction pathways; potential for aggregation |

This table is illustrative and based on established principles of solvation chemistry for substituted imidazoles.

Furthermore, computational methods such as the Atoms in Molecules (AIM) theory can be used to quantify the strength of these intermolecular hydrogen bonds by analyzing the electron density at the bond critical points. Such analyses for related compounds have demonstrated that the solvent environment directly influences the electronic properties and the strength of these crucial interactions. For this compound, the chloromethyl and methylthio substituents would further modulate the electronic landscape of the imidazole ring, thereby influencing the strength and nature of its interactions with the surrounding solvent molecules. The interplay between these substituents and the solvent environment is a key determinant of the compound's chemical behavior in a reaction.

Future Directions and Emerging Research Avenues in 5 Chloromethyl 2 Methylthio 1h Imidazole Research

Development of Novel and Sustainable Synthetic Routes and Methodologies

Furthermore, the implementation of catalytic systems, particularly those based on abundant and non-toxic metals, can lead to more atom-economical and environmentally benign syntheses. rsc.org Microwave-assisted organic synthesis (MAOS) presents another promising avenue, as it can significantly reduce reaction times and improve yields compared to conventional heating methods. sciencescholar.us The overarching goal is to create synthetic pathways that are not only high-yielding and cost-effective but also align with the principles of green chemistry. uniroma1.it

Exploration of New Reactivity Modes and Chemical Transformations

The inherent reactivity of 5-(Chloromethyl)-2-(methylthio)-1H-imidazole, characterized by the presence of a reactive chloromethyl group and a nucleophilic imidazole (B134444) core, provides a rich landscape for discovering novel chemical transformations. nih.gov Future studies will likely delve deeper into its reactivity with a wider range of nucleophiles and electrophiles, potentially leading to the synthesis of new classes of imidazole-containing heterocycles. mdpi.comresearchgate.net

Investigations into its participation in cycloaddition reactions, cross-coupling reactions, and other advanced organic transformations could unveil previously unknown reactivity patterns. nih.gov For instance, the development of new methods for the functionalization of the imidazole ring or the methylthio group could significantly expand the diversity of accessible derivatives. Understanding the mechanistic intricacies of these new reactions will be crucial for optimizing reaction conditions and broadening their synthetic utility. nih.gov

Advanced Applications in Materials Science and Polymer Chemistry

While the primary applications of imidazole derivatives have traditionally been in medicinal chemistry, there is growing interest in their potential use in materials science and polymer chemistry. researchgate.net The unique electronic and coordination properties of the imidazole ring make it an attractive building block for the design of novel functional materials. researchgate.net

Future research could explore the incorporation of this compound into polymer backbones to create materials with enhanced thermal stability, conductivity, or catalytic activity. Its ability to act as a ligand for metal ions could be exploited in the development of new metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, separation, and catalysis. Furthermore, the synthesis of imidazole-containing polymers could lead to the development of new membranes, sensors, or coatings with tailored properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound and its derivatives. chimia.chnih.gov Continuous flow processes can provide significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. wiley-vch.dethieme-connect.de The ability to precisely control parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities. nih.gov

Automated platforms, which can perform multiple reactions in parallel, are ideal for rapidly screening different reaction conditions and for the synthesis of compound libraries for drug discovery or materials science applications. chimia.chnih.gov The integration of in-line analytical techniques, such as HPLC-MS, allows for real-time reaction monitoring and optimization. nih.gov The future of chemical synthesis will likely involve a greater reliance on these automated and continuous flow technologies to accelerate the discovery and development of new molecules. chimia.chwiley-vch.de

Deeper Computational Insights for Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of this compound, computational methods such as Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of new reactions. mdpi.com

By modeling the interactions between reactants, catalysts, and solvents, researchers can gain a deeper understanding of the factors that govern reaction outcomes. growingscience.com This knowledge can then be used to optimize reaction conditions, design more efficient catalysts, and even predict the properties of new molecules before they are synthesized. nih.govmdpi.com Computationally guided synthesis has the potential to significantly accelerate the pace of chemical research by reducing the need for extensive trial-and-error experimentation. nih.gov

Green Chemistry and Sustainability Considerations in Synthesis and Application

The principles of green chemistry are increasingly influencing the way chemical synthesis and applications are approached. uniroma1.it For this compound, this means a concerted effort to develop synthetic methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org This includes the use of renewable starting materials, the development of catalytic and atom-economical reactions, and the use of environmentally benign solvents. rsc.orgresearchgate.net

Q & A

Q. Optimization Tips :

- Use catalysts like ZnCl₂ for chloromethylation to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to avoid over-substitution.

- Table 1 : Representative Yields Under Varying Conditions:

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 70 | DCM | 68 |

| H₂SO₄ | 80 | DMF | 52 |

| None | 60 | THF | 35 |

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (SCH₃) and δ 4.5–5.0 ppm (CH₂Cl) confirm substituents .

- ¹³C NMR : Carbon signals for Cl-CH₂ (≈45 ppm) and S-CH₃ (≈15 ppm).

- IR Spectroscopy : Stretching vibrations at 650–750 cm⁻¹ (C-Cl) and 2550–2600 cm⁻¹ (S-CH₃) .

- Elemental Analysis : Validate %C, %H, %N, and %S with ≤0.3% deviation from theoretical values .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can researchers design robust assays to evaluate antimicrobial activity, and what are common pitfalls?

Answer:

Experimental Design :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .

- Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24 hours .

Q. Pitfalls to Avoid :

- Inconsistent inoculum size: Standardize to 1–5×10⁵ CFU/mL.

- Solvent interference: Use ≤1% DMSO to avoid cytotoxicity.

- Table 2 : Sample MIC Data for Analogous Imidazoles:

| Compound | MIC (μg/mL) |

|---|---|

| 5-Chloro-1-ethyl derivative | 16 |

| 2-Methylthio analog | 32 |

| Parent imidazole | >64 |

Advanced: How do structural modifications influence the bioactivity of this compound?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Chloromethyl group : Enhances electrophilicity, enabling covalent binding to bacterial enzymes (e.g., dihydrofolate reductase) .

- Methylthio group : Increases lipophilicity, improving membrane permeability (logP ~2.5) .

- Substitution patterns : Para-substituted aryl groups (e.g., 4-fluorophenyl) boost antifungal activity by 4× compared to ortho-substituted analogs .

Q. Methodological Approach :

- Synthesize derivatives with halogens (F, Br), nitro, or methoxy groups.

- Compare IC₅₀ values in enzyme inhibition assays.

Advanced: How can computational methods resolve contradictions in reported biological data?

Answer:

Molecular Docking & MD Simulations :

- Target Identification : Dock the compound into active sites of C. albicans CYP51 (PDB: 5TZ1) to predict binding modes .

- Free Energy Calculations : Use MM-GBSA to rank derivatives by binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

- ADMET Prediction : SwissADME to assess solubility (LogS > -4) and hepatotoxicity.

Case Study :

Conflicting MIC data for imidazole analogs were resolved by identifying off-target interactions with human cytochrome P450 enzymes, explaining toxicity discrepancies .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

Answer:

- Prodrug Design : Convert the chloromethyl group to a hydrolyzable ester (e.g., acetyloxy) for improved aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

- Co-solvent Systems : Use PEG 400:water (70:30) for IP/IV administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.